α-Aminoacetophenone Hydrochloride
α-Aminoacetophenone Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
5468-37-1
VCID:
VC0045598
InChI:
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H
SMILES:
C1=CC=C(C=C1)C(=O)C[NH3+].[Cl-]
Molecular Formula:
C8H10ClNO
Molecular Weight:
171.62 g/mol
α-Aminoacetophenone Hydrochloride
CAS No.: 5468-37-1
Reference Standards
VCID: VC0045598
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
CAS No. | 5468-37-1 |
---|---|
Product Name | α-Aminoacetophenone Hydrochloride |
Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | phenacylazanium;chloride |
Standard InChI | InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |
Standard InChIKey | CVXGFPPAIUELDV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C[NH3+].[Cl-] |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C[NH3+].[Cl-] |
Related CAS | 613-89-8 (Parent) |
Synonyms | 2-Amino-1-phenylethanone Hydrochloride; 2-Amino-1-phenyl-1-ethanone Hydrochloride; 2-Amino-1-phenylethanone Hydrochloride; 2-Aminoacetophenone Hydrochloride; Phenacylamine Hydrochloride; α-Aminoacetophenone Hydrochloride |
PubChem Compound | 21641 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume